molecular formula C8H4BrF3O2 B1278927 3-Bromo-5-(trifluoromethyl)benzoic acid CAS No. 328-67-6

3-Bromo-5-(trifluoromethyl)benzoic acid

Cat. No. B1278927
CAS RN: 328-67-6
M. Wt: 269.01 g/mol
InChI Key: AMZBKZQMAZWIJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated aromatic compounds involves various strategies. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene is prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . Similarly, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is synthesized from vanillin through bromination, oxidation, and esterification . These methods suggest that the synthesis of 3-Bromo-5-(trifluoromethyl)benzoic acid could potentially be achieved through direct bromination and introduction of the trifluoromethyl group on a suitable benzoic acid precursor.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) is determined by IR spectroscopy and X-ray diffraction . Similarly, the structure and vibrational analysis of 4-bromo-3-(methoxymethoxy) benzoic acid are performed using DFT calculations and compared with experimental data . These studies indicate that the molecular structure of 3-Bromo-5-(trifluoromethyl)benzoic acid could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of brominated and trifluoromethylated compounds is explored in various reactions. For instance, 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene are generated from their respective brominated precursors and can undergo cycloaddition with furan . The reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid are also calculated to predict its reactivity . These findings suggest that 3-Bromo-5-(trifluoromethyl)benzoic acid could participate in similar reactions, such as nucleophilic aromatic substitution or cycloaddition.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental and theoretical studies. For example, the spectroscopic properties of (5-bromo-benzofuran-3-yl)-acetic acid hydrazide are investigated using FT-IR, FT-Raman, NMR, and UV-Vis techniques . The electrochemical properties of phthalocyanines with benzylchalcogeno substituents are verified by cyclic voltammetry . These studies provide a framework for understanding the physical and chemical properties of 3-Bromo-5-(trifluoromethyl)benzoic acid, which could include its spectroscopic characteristics, solubility, and electrochemical behavior.

Scientific Research Applications

Synthesis and Molecular Studies

3-Bromo-1,1,1-trifluoroacetone is an effective reagent for constructing the 3-trifluoromethyl isocoumarin skeleton, a vital component in bioactive compounds. This process involves an iridium-catalyzed C-H alkylation of benzoic acid and subsequent cyclization, highlighting the compound's significance in synthesizing bioactive molecules (Zhou, Geng, Wang, Zhang, & Zhao, 2020).

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, derived from 3-Bromo-5-(trifluoromethyl)benzoic acid, serves as a versatile material for organometallic synthesis. It enables the creation of various synthetically valuable compounds through reactions with phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

Biological Activity Studies

The synthesis and biological activity of a Cd(II) complex derived from a ligand based on 3-Bromo-5-(trifluoromethyl)benzoic acid have been explored. This complex has demonstrated significant antifungal and antibacterial properties, indicating its potential in medicinal applications (Jaber, Kyhoiesh, & Jawad, 2021).

Non-Linear Optical Properties

Research on 4-Bromo-3-(methoxymethoxy) benzoic acid, a derivative, reveals insights into its reactivity and non-linear optical properties. This study, involving vibrational assessments and molecular electrostatic potential surface analysis, provides a deeper understanding of the molecule's properties, which could be relevant for the application of 3-Bromo-5-(trifluoromethyl)benzoic acid derivatives in optics and electronics (Yadav et al., 2022).

Antiviral Activities

Derivatives of benzoic acid, including those related to 3-Bromo-5-(trifluoromethyl)benzoic acid, have been studied for their antiviral properties. For instance, specific compounds have shown distinct activity against viruses like Herpes simplex and vaccinia (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Safety And Hazards


  • Warning : The compound poses certain risks:

    • Hazardous if ingested : May cause harm if swallowed.

    • Irritant : Can irritate skin and eyes.

    • Inhalation Hazard : Inhalation may cause respiratory irritation.



  • Precautions : Handle in a well-ventilated area, wear appropriate protective gear, and avoid contact with skin and eyes.


Future Directions

Research on 3-Bromo-5-(trifluoromethyl)benzoic acid continues to explore its applications in drug development, materials science, and synthetic chemistry. Further investigations into its reactivity, stability, and potential derivatives are essential for unlocking its full potential.


For more detailed information, refer to the relevant papers and technical documents12. Please note that availability and pricing details are subject to change.




I have provided a comprehensive analysis based on available information. For specific details, consult scientific literature or experts in the field. 🌟


properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZBKZQMAZWIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454763
Record name 3-Bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)benzoic acid

CAS RN

328-67-6
Record name 3-Bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(trifluoromethyl)benzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 3-amino-5-(trifluoromethyl)benzoic acid (7.90 gm, 38.5 mmol) in a mixture of hydrobromic acid (43% w/v, 100 mL) and water (100 mL) at 0° C. was slowly added a solution of sodium nitrite (7.97 gm, 0.116 mol) in water (50 mL). After 1 hour the inhomogeneous yellow liquid was added to a solution of copper (II) bromide (16.44 gm, 0.115 mol) in water (100 mL) and the mixture was stirred at room temperature for 16 hours. The mixture was extracted with diethyl ether (250 mL), the aqueous layer was separated and extracted with diethyl ether (3×75 mL). The combined organic layers were dried with anhydrous sodium sulfate and the solvent removed under vacuum to give the title compound as a yellow solid (9.0 gm, 87%) which was used in the following reaction without further purification.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
16.44 g
Type
catalyst
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MW Majewski, S Cho, PA Miller, SG Franzblau… - Bioorganic & medicinal …, 2015 - Elsevier
Tuberculosis (TB) continues to remain one of the most threatening diseases in the world. With the emergence of multi-drug resistant (MDR) and extensively drug resistant (XDR) strains, …
Number of citations: 14 www.sciencedirect.com
E Marzi, A Spitaleri, F Mongin… - European Journal of …, 2002 - Wiley Online Library
It was possible to functionalize the three fluorobenzyl alcohols and the three 2‐(fluorophenyl)ethanols by metalation and subsequent carboxylation, the prototype electrophilic trapping …
K DeFrees, MT Kemp, X ElHilali-Pollard… - Organic Chemistry …, 2019 - pubs.rsc.org
Compared to aryl–aryl π-stacking interactions, the analogous stacking of heteroarenes on amide π systems is less well understood and vastly underutilized in structure-based drug …
Number of citations: 9 pubs.rsc.org
K DeFrees - 2019 - search.proquest.com
Antibiotic resistance is one the largest health concerns of the modern era, threatening decades of progress in antibacterial research and development. β-lactams, the first line of defense …
Number of citations: 2 search.proquest.com
KM Freiberg, RD Kavthe, RM Thomas, DM Fialho… - Chemical …, 2023 - pubs.rsc.org
Technology for generating especially important amide and peptide bonds from carboxylic acids and amines that avoids traditional coupling reagents is described. The 1-pot processes …
Number of citations: 6 pubs.rsc.org
T Wu, A Nagle, T Sakata, K Henson, R Borboa… - Bioorganic & medicinal …, 2009 - Elsevier
Screening our in-house compound collection using a cell based Plasmodium falciparum proliferation assay we discovered a known pan-kinase inhibitor scaffold as a hit. Further …
Number of citations: 20 www.sciencedirect.com

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